2-Phenyl-3-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core substituted with a phenyl group and a piperazine ring bearing a thienylsulfonyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoxaline with 4-(2-thienylsulfonyl)piperazine under controlled conditions . The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The phenyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives .
Scientific Research Applications
2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound may also interact with neurotransmitter receptors, contributing to its neurological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad biological activities.
2-Phenylquinoxaline: Similar structure but lacks the piperazine and thienylsulfonyl groups.
4-(2-Thienylsulfonyl)piperazine: Contains the piperazine and thienylsulfonyl moiety but lacks the quinoxaline core.
Uniqueness
2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE is unique due to its combination of a quinoxaline core with a phenyl group and a piperazine ring bearing a thienylsulfonyl moiety.
Properties
Molecular Formula |
C22H20N4O2S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-phenyl-3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C22H20N4O2S2/c27-30(28,20-11-6-16-29-20)26-14-12-25(13-15-26)22-21(17-7-2-1-3-8-17)23-18-9-4-5-10-19(18)24-22/h1-11,16H,12-15H2 |
InChI Key |
GOYRYLZRRCNYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
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